molecular formula C5H7FN2O2S B13259077 3,5-Dimethyl-1H-pyrazole-4-sulfonyl fluoride CAS No. 1803561-06-9

3,5-Dimethyl-1H-pyrazole-4-sulfonyl fluoride

Cat. No.: B13259077
CAS No.: 1803561-06-9
M. Wt: 178.19 g/mol
InChI Key: GWRDZQBFYKDLLP-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1H-pyrazole-4-sulfonyl fluoride is a heterocyclic compound featuring a pyrazole ring substituted with methyl groups at positions 3 and 5, and a sulfonyl fluoride group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl fluoride typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a sulfonyl fluoride reagent. One common method includes the use of sulfonyl chlorides in the presence of a base, such as triethylamine, to facilitate the substitution reaction . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride group.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, optimizing the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1H-pyrazole-4-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Result from the reaction with alcohols.

    Sulfonic Acids: Produced through oxidation reactions.

    Sulfinic Acids: Obtained via reduction reactions.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access and catalytic function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-1H-pyrazole-4-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly valuable in applications requiring specific chemical modifications and interactions .

Properties

CAS No.

1803561-06-9

Molecular Formula

C5H7FN2O2S

Molecular Weight

178.19 g/mol

IUPAC Name

3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride

InChI

InChI=1S/C5H7FN2O2S/c1-3-5(11(6,9)10)4(2)8-7-3/h1-2H3,(H,7,8)

InChI Key

GWRDZQBFYKDLLP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)F

Origin of Product

United States

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